molecular formula C9H7BrF4 B1405348 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene CAS No. 1373921-09-5

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1405348
CAS No.: 1373921-09-5
M. Wt: 271.05 g/mol
InChI Key: YMILKGXWAUIFCT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with bromomethyl, fluoro, methyl, and trifluoromethyl groups

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in reactions at the benzylic position .

Mode of Action

The compound likely interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it could be involved in various synthetic pathways . The downstream effects would depend on the specific context of the reaction.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction it is involved in. For instance, in a free radical bromination reaction, the compound could potentially add a bromine atom to another molecule .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the rate of free radical bromination reactions can be influenced by the presence of light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the bromomethyl group onto a pre-existing benzene ring that already contains the fluoro, methyl, and trifluoromethyl substituents. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Corresponding azides, thiols, or ethers.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-2-fluoro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene: Similar structure but without the methyl group, affecting its steric and electronic properties.

    5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)benzene:

Uniqueness

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

5-(bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)3-7(8(5)11)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMILKGXWAUIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185377
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-09-5
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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